molecular formula C7H3IN2O6 B11095390 5-Iodo-2,4-dinitrobenzoic acid

5-Iodo-2,4-dinitrobenzoic acid

Cat. No.: B11095390
M. Wt: 338.01 g/mol
InChI Key: ZLMUTUKJZGBNMW-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dinitrobenzoic acid: is an organic compound with the chemical formula C7H3IN4O6. It belongs to the class of nitrobenzoic acids and contains both iodine and nitro functional groups. The compound is a yellow crystalline solid and has applications in various fields due to its unique properties.

Preparation Methods

Synthetic Routes:

    5-Iodo-2,4-dinitrobenzoic acid: can be synthesized through the reaction of with iodine. The iodination occurs at the 5-position of the benzene ring.

  • Alternatively, it can be prepared by nitration of 2,4-dinitrobenzoic acid followed by iodination.

Reaction Conditions:

  • The iodination reaction typically takes place in an organic solvent (e.g., acetic acid or dichloromethane) with iodine as the iodinating agent.
  • Reaction temperature and time are critical factors for achieving high yields.

Industrial Production:

  • Industrial production methods involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

5-Iodo-2,4-dinitrobenzoic acid: undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding benzoic acid.

    Reduction: Reduction of the nitro groups yields the corresponding amino compound.

    Substitution: The iodine atom can be replaced by other halogens or functional groups.

    Common Reagents: Iodine, reducing agents, and nucleophiles.

    Major Products: The main products include the reduced form (amino compound) and various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis, especially in the preparation of other functionalized benzoic acids.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Notable for its role in drug discovery and development due to its unique structure.

    Industry: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

  • The exact mechanism of action for 5-Iodo-2,4-dinitrobenzoic acid depends on its specific application.
  • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3IN2O6

Molecular Weight

338.01 g/mol

IUPAC Name

5-iodo-2,4-dinitrobenzoic acid

InChI

InChI=1S/C7H3IN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)

InChI Key

ZLMUTUKJZGBNMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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